molecular formula C11H14N4 B13256338 Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine CAS No. 1283108-49-5

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine

Cat. No.: B13256338
CAS No.: 1283108-49-5
M. Wt: 202.26 g/mol
InChI Key: MUHSAVYQDKXRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine is a triazole-derived compound featuring a 4H-1,2,4-triazole core substituted at the 3-position with a methylphenyl group and a methylene-linked methylamine moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

1283108-49-5

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

N-methyl-1-[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C11H14N4/c1-9-3-5-10(6-4-9)15-8-13-14-11(15)7-12-2/h3-6,8,12H,7H2,1-2H3

InChI Key

MUHSAVYQDKXRLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=C2CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine typically involves the reaction of 4-methylphenylhydrazine with formamide to form the triazole ring. This is followed by the alkylation of the triazole with methyl iodide to introduce the methyl group. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or acetonitrile under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine and analogous compounds:

Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound 4H-1,2,4-triazole 3-(4-methylphenyl), CH₂NHCH₃ Moderate lipophilicity, potential H-bonding
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine 1H-1,2,3-triazole 4-phenyl, CH₂N(CH₃)₂ Higher solubility due to dimethylamine; NMR shifts: δ 7.95 (NCH=C)
N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine 1H-1,2,4-triazole 3-(4-chlorophenyl), 5-pyridinyl Anticancer activity; tautomerism (1-H/2-H)
2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine 4H-1,2,4-triazole 3-ethyl-fluorophenyl, CH₂NHCH₃ Enhanced polarity due to fluorine; SMILES: CNC(CC1=CC=C(C=C1)F)C2=NC=NN2
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine 4H-1,2,4-triazole 3-cyclohexyl, NH₂ Increased steric bulk; CAS: 1247669-77-7
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine 4H-1,2,4-triazole 3-alkylsulfanyl, 5-pyridinyl Sulfur-enhanced reactivity; synthesized via alkyl halide coupling

Key Findings

Electronic Effects: The 4-methylphenyl group in the target compound donates electrons to the triazole ring, stabilizing its resonance structure. In contrast, fluorophenyl () and chlorophenyl () substituents withdraw electrons, altering redox potentials and binding affinities . Pyridinyl substituents () introduce basic nitrogen atoms, enhancing water solubility compared to purely aromatic systems .

Steric and Conformational Differences :

  • The cyclohexane ring in introduces steric hindrance, reducing conformational flexibility compared to the target compound’s linear methylphenyl group .
  • Alkylsulfanyl chains () increase hydrophobicity but may reduce metabolic stability .

Biological Activity: N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine () exhibits anticancer activity, attributed to chlorine’s electron-withdrawing effects enhancing DNA intercalation .

Synthetic Routes :

  • Alkylation with methylamine (target compound) vs. dimethylamine () affects yields and purity. reports a 97% yield using phenyl azide and dimethylprop-2-ynylamine .

Physical Properties

  • NMR Shifts : The target compound’s methylene (CH₂NHCH₃) group would likely resonate near δ 3.7–4.0, comparable to δ 3.71 in ’s dimethylamine derivative .
  • Solubility : The methylphenyl group likely confers moderate solubility in organic solvents, contrasting with pyridinyl derivatives’ higher aqueous solubility .

Methodological Considerations in Compound Comparison

As noted in , structural similarity assessments must account for both 2D topology (e.g., substituent positions) and 3D electronic profiles. For example:

  • Tautomerism in and complicates direct comparisons, as tautomeric forms exhibit distinct reactivity .
  • Molecular descriptors (e.g., logP, polar surface area) derived from substituent effects are critical for predicting bioavailability .

Biological Activity

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine, also known by its CAS number 145942-99-0, is a compound that belongs to the class of 1,2,4-triazoles. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties. The specific compound under consideration has shown potential as a therapeutic agent, particularly in the context of kinase inhibition and other enzymatic interactions.

  • Molecular Formula : C₈H₁₀N₄
  • Molecular Weight : 170.19 g/mol
  • CAS Number : 145942-99-0
  • Purity : Typically above 98% for research applications.

Antimicrobial Properties

  • Antiviral Activity : Research has indicated that triazole derivatives can exhibit antiviral properties by inhibiting viral replication mechanisms. For example, compounds with similar structures have been shown to inhibit RNA viruses effectively .
  • Antibacterial and Antifungal Properties : The triazole ring is known for its efficacy against various bacterial strains and fungi. Studies have demonstrated that modifications to the triazole structure can enhance its antibacterial activity against resistant strains .

Anticancer Activity

  • Kinase Inhibition : Several studies highlight the ability of 1,2,4-triazole derivatives to act as inhibitors for various kinases involved in cancer progression. For instance, compounds similar to this compound have been reported to inhibit lysine-specific demethylase 1 (LSD1), a target in cancer therapy .
  • Cell Viability Studies : In vitro assays using cancer cell lines have shown that modifications of triazole compounds can lead to significant reductions in cell viability, indicating potential as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiviralInhibition of viral replication in RNA viruses
AntibacterialEffective against resistant bacterial strains
AntifungalActive against various fungal species
Kinase InhibitionPotent inhibitors of LSD1 and other kinases
AnticancerReduced cell viability in cancer cell lines

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole moiety can coordinate with metal ions in active sites of enzymes like kinases, leading to inhibition of their activity.
  • Structural Modifications : Variations in the phenyl groups attached to the triazole can significantly affect binding affinity and selectivity towards different targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.